methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid with methyl 4-aminobenzoate under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The tetrazole ring and fluorophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic Acid: Shares the tetrazole and benzoic acid moieties but lacks the fluorophenyl group.
4-Fluoro-N-[2-fluoro-5-(5-methyl-1H-tetrazol-1-yl)phenyl]-3-(1-piperidinylsulfonyl)benzamide: Contains similar structural elements but with additional functional groups.
Uniqueness: Methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate is unique due to its combination of a tetrazole ring, fluorophenyl group, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C16H12FN5O3 |
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Molecular Weight |
341.30 g/mol |
IUPAC Name |
methyl 4-[[5-fluoro-2-(tetrazol-1-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C16H12FN5O3/c1-25-16(24)10-2-5-12(6-3-10)19-15(23)13-8-11(17)4-7-14(13)22-9-18-20-21-22/h2-9H,1H3,(H,19,23) |
InChI Key |
YFVJAALWRPNVPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3 |
Origin of Product |
United States |
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